molecular formula C10H9FN4OS B2625023 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide CAS No. 1919401-43-6

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide

Cat. No.: B2625023
CAS No.: 1919401-43-6
M. Wt: 252.27
InChI Key: DTMADIUGRCFUBC-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide is a heterocyclic compound that incorporates both a thiadiazole and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the thiadiazole ring is known to impart a range of biological activities, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 6-fluoronicotinic acid under dehydrating conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification steps, including crystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentaneamide
  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Uniqueness

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide is unique due to the presence of both a thiadiazole and a fluoropyridine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the thiadiazole ring contributes to its biological activity .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-2-8-14-15-10(17-8)13-9(16)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMADIUGRCFUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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